molecular formula C62H102N2O27 B1250503 Sarasinoside J

Sarasinoside J

Cat. No.: B1250503
M. Wt: 1307.5 g/mol
InChI Key: IFLLFJMUKCVLRY-KMTMZHINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarasinoside J is a triterpenoid saponin isolated from the sponge Melophlus sarasinorum and has been shown to exhibit antimicrobial activity. It has a role as an antimicrobial agent and a marine metabolite. It is an amino pentasaccharide, a triterpenoid saponin and a tetracyclic triterpenoid.

Scientific Research Applications

Antimicrobial Activity

Sarasinoside J, isolated from the Indonesian sponge Melophlus sarassinorum, exhibits antimicrobial activity against Bacillus subtilis and Saccharomyces cerevisiae (Dai et al., 2005). This finding suggests potential applications in developing antimicrobial agents.

Cytotoxicity in Cancer Research

Studies have found that sarasinosides, including this compound, show cytotoxicity against various cancer cell lines. For example, in research involving marine sponges, certain sarasinosides displayed low cytotoxicity against HCT116 (colon) and A549 (lung) cancer cell lines (Mama et al., 2023). Similarly, other sarasinosides exhibited cytotoxicity against A549 and K562 cell lines, suggesting their potential in cancer treatment research (Lee et al., 2012).

Potential Therapeutic Applications

The discovery of new sarasinosides, including this compound, from marine sponges points to their potential therapeutic applications. Sarasinoside M2, a related compound, showed moderate cytotoxicity towards Neuro-2a and HepG2 cell lines, indicating potential for therapeutic use (Puilingi et al., 2017).

Modulation of Tumor Invasion

Sarasinoside A1, closely related to this compound, has been shown to inhibit the invasion of tumor cells and cause re-epithelialization in metastatic tumor cells, suggesting that compounds like this compound might have similar effects (Austin et al., 2013).

Properties

Molecular Formula

C62H102N2O27

Molecular Weight

1307.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13-tetramethyl-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C62H102N2O27/c1-25(18-28(70)19-59(4,5)81)30-11-12-31-29-10-13-38-60(6,7)39(15-17-62(38,9)32(29)14-16-61(30,31)8)89-58-52(46(75)37(24-83-58)88-54-40(63-26(2)68)47(76)42(71)33(20-65)84-54)90-55-41(64-27(3)69)48(77)45(74)36(87-55)23-82-57-53(50(79)44(73)35(22-67)86-57)91-56-51(80)49(78)43(72)34(21-66)85-56/h25,30-31,33-58,65-67,71-81H,10-24H2,1-9H3,(H,63,68)(H,64,69)/t25-,30-,31+,33-,34-,35-,36-,37-,38+,39+,40-,41-,42+,43-,44-,45-,46+,47-,48-,49+,50+,51-,52-,53-,54+,55+,56+,57-,58+,61-,62-/m1/s1

InChI Key

IFLLFJMUKCVLRY-KMTMZHINSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)NC(=O)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

Origin of Product

United States

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